Di-1-adamantylphosphine oxide
Description
Contextualization within Modern Organophosphorus Chemistry
Organophosphorus compounds are of paramount importance in homogeneous catalysis, largely due to the versatility of phosphines as ancillary ligands for transition metals. tandfonline.comtcichemicals.com The electronic and steric properties of these ligands can be finely tuned, which in turn dictates the reactivity, selectivity, and stability of the resulting metal complexes. tcichemicals.com In recent decades, a major trend in organophosphorus chemistry has been the development of increasingly bulky and electron-rich phosphine (B1218219) ligands. tcichemicals.comresearchgate.net This trend is driven by the need for catalysts that can facilitate challenging cross-coupling reactions, such as those involving unreactive aryl chlorides. tcichemicals.comresearchgate.net
Significance of Adamantyl Moieties in Bulky Ligand Design
The adamantyl group, a rigid, diamondoid hydrocarbon cage, imparts a unique combination of properties that make it an exceptionally valuable substituent in ligand design. chemimpex.comnih.gov Its most defining characteristic is its immense steric bulk, which is a critical factor in creating highly effective catalysts. nih.govchemrxiv.org
The steric hindrance provided by the two adamantyl groups in di-1-adamantylphosphine (B159878) oxide and its derivatives is substantial. researchgate.net This bulk is often quantified by the Tolman cone angle (θ), a measure of the steric footprint of a ligand. While the exact value for di-1-adamantylphosphine oxide is not commonly reported, the related di(1-adamantyl)chlorophosphine (B182224) has a Tolman cone angle of approximately 170°, signifying exceptionally high steric demand. This large steric profile is crucial for stabilizing low-coordinate, highly reactive metal species that are often the true catalytic intermediates. chemrxiv.org
Beyond sheer size, the rigidity of the adamantyl cage is another key advantage. Unlike more flexible alkyl groups, the adamantyl moiety's conformation is fixed, which can lead to more well-defined and predictable catalyst structures. This rigidity can enhance the selectivity of catalytic reactions by creating a more specific and constrained environment around the metal center. nih.gov
The electronic properties of adamantyl-substituted phosphines are also noteworthy. The adamantyl group is a strong sigma-donating alkyl group, which increases the electron density on the phosphorus atom. nih.gov This enhanced electron-donating ability, as measured by the Tolman electronic parameter (TEP), makes the corresponding metal complexes more reactive in key catalytic steps like oxidative addition. nih.gov For instance, di(1-adamantyl)phosphinous acid, the tautomer of this compound, is a more efficient electron donor to a metal center compared to the sterically similar di-tert-butylphosphinous acid. nih.gov
The combination of extreme steric bulk, rigidity, and strong electron-donating character makes the adamantyl moiety a superior choice for the design of high-performance phosphine ligands. These properties, embodied in compounds like this compound, have enabled significant progress in homogeneous catalysis. rsc.org
Research Findings on this compound and Related Compounds
Detailed studies have elucidated the synthesis and catalytic applications of this compound and its derivatives. An improved synthesis of di(1-adamantyl)alkylphosphines involves the alkylation of di-1-adamantylphosphine, which itself can be prepared by the reduction of di(1-adamantyl)phosphine oxide derivatives. researchgate.net The reaction of di-1-adamantylphosphine with hydrogen peroxide readily yields this compound. researchgate.net
In catalysis, palladium complexes derived from di(1-adamantyl)phosphine oxide have proven to be effective precatalysts for the Suzuki reaction of unreactive aryl chlorides. nih.govacs.org The steric and electronic effects of the di(1-adamantyl)phosphinous acid ligand (the tautomer of this compound) were found to be slightly superior to those of the widely used di-tert-butylphosphinous acid. nih.gov
The following table provides a comparison of the steric and electronic parameters of phosphines featuring adamantyl and other bulky substituents.
| Ligand/Pre-ligand | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (TEP) [cm⁻¹] |
| Di(1-adamantyl)chlorophosphine | ~170 | Not available |
| Di(1-adamantyl)phosphinous acid | Not available | 2061 |
| Di-tert-butylphosphinous acid | Not available | 2064 |
| Tricyclohexylphosphine | 170 | 2061.7 |
| Tri-tert-butylphosphine | 182 | 2056.1 |
Data sourced from multiple research articles for comparative purposes. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
bis(1-adamantyl)-oxophosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30OP/c21-22(19-7-13-1-14(8-19)3-15(2-13)9-19)20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18H,1-12H2/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLFFIFRPOHQPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)[P+](=O)C45CC6CC(C4)CC(C6)C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30OP+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460678 | |
| Record name | di-1-adamantylphosphine oxide | |
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Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131266-79-0 | |
| Record name | di-1-adamantylphosphine oxide | |
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| Record name | Di-1-adamantylphosphine oxide | |
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Synthetic Methodologies and Precursor Chemistry of Di 1 Adamantylphosphine Oxide
Historical and Current Preparative Routes to Di-1-adamantylphosphine (B159878) Oxide
The synthesis of Di-1-adamantylphosphine oxide can be achieved through several routes, primarily involving the oxidation of the corresponding phosphine (B1218219) or the hydrolysis of a phosphorus-halogen bond.
Oxidation of Di-1-adamantylphosphine
A highly efficient and direct method for the preparation of this compound is the oxidation of Di-1-adamantylphosphine. This reaction is typically carried out using a common oxidizing agent such as hydrogen peroxide.
In a representative procedure, Di-1-adamantylphosphine is treated with dihydrogen peroxide in a suitable solvent like toluene (B28343). The reaction proceeds smoothly at ambient temperature and is generally complete within a short period. One reported instance of this synthesis cites a reaction time of one hour, affording the desired this compound in a near-quantitative yield of 99.3% researchgate.net. The mild reaction conditions and high yield make this a preferred laboratory-scale method.
Table 1: Synthesis of this compound via Oxidation
| Starting Material | Reagent | Solvent | Temperature | Time | Yield |
|---|
Hydrolysis/Reaction of Di-1-adamantylchlorophosphine
Another synthetic approach to this compound involves the hydrolysis of a chlorophosphine precursor. Specifically, Di-1-adamantylchlorophosphane can be converted to the target oxide. This transformation is typically conducted in the presence of water and a base.
A documented procedure involves the reaction of Di-1-adamantylchlorophosphane with water in dichloromethane, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. This reaction, however, requires a significantly longer duration, running for 72 hours at ambient temperature to achieve a yield of 84.5% researchgate.net.
It is noteworthy that the hydrolysis of Di-1-adamantylphosphinic chloride initially yields Di(1-adamantyl)phosphinous acid. This compound is the stable tautomer of this phosphinous acid, making this hydrolysis pathway a valid, albeit indirect, route to the desired oxide .
A less common method involves the reaction of 1-(1-adamantyl)chlorophosphinoyladamantane with tert-butyl lithium in a mixture of toluene and pentane. This reaction proceeds for 120 hours at ambient temperature and results in a 71.6% yield of this compound researchgate.net.
Table 2: Synthesis of this compound via Hydrolysis/Reaction
| Starting Material | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Di-1-adamantylchlorophosphane | Water, DBU | Dichloromethane | Ambient | 72 h | 84.5% |
Synthesis of Key this compound Precursors
The availability of key precursors is paramount for the successful synthesis of this compound. The two primary precursors are Di-1-adamantylphosphinic chloride and Di-1-adamantylphosphine.
Preparation of Di-1-adamantylphosphinic Chloride
The synthesis of Di-1-adamantylphosphinic chloride typically begins with adamantane (B196018) as the starting material. The process is a multi-step procedure that involves the reaction of adamantane with phosphorus trichloride (B1173362) (PCl₃), often in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), followed by a chlorination step smolecule.com. This Friedel-Crafts-type reaction leads to the formation of a phosphine derivative which is subsequently chlorinated to yield the desired Di-1-adamantylphosphinic chloride smolecule.com. While the general strategy is established, specific, high-yield, and scalable procedures are often proprietary or described in patent literature.
Synthesis of Di-1-adamantylphosphine
Di-1-adamantylphosphine is a crucial intermediate for the most efficient synthesis of its corresponding oxide. This secondary phosphine is prepared by the reduction of Di-1-adamantylphosphinic chloride.
Common and effective reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and trichlorosilane (B8805176) (HSiCl₃) . The reduction is typically performed in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), to prevent the decomposition of the highly reactive reducing agent. The procedure generally involves the careful addition of the Di-1-adamantylphosphinic chloride solution to a suspension of the reducing agent, followed by stirring at room temperature to ensure the reaction goes to completion .
Table 3: Summary of Precursor Syntheses
| Precursor | Starting Materials | Key Reagents | General Method |
|---|---|---|---|
| Di-1-adamantylphosphinic chloride | Adamantane, Phosphorus trichloride | Aluminum chloride, Chlorinating agent | Friedel-Crafts reaction followed by chlorination |
Tautomerism and Isomerism of Di 1 Adamantylphosphine Oxide
Secondary Phosphine (B1218219) Oxide (SPO-Ad) – Phosphinous Acid (PA-Ad) Tautomeric Equilibrium
Di-1-adamantylphosphine (B159878) oxide is a secondary phosphine oxide (SPO) that exists in a tautomeric equilibrium with its trivalent isomer, di-1-adamantylphosphinous acid (PA) rsc.org. This equilibrium involves a prototropic shift, where a hydrogen atom moves between the phosphorus and oxygen atoms. The two tautomeric forms are:
Secondary Phosphine Oxide (SPO-Ad): This is the pentavalent, tetracoordinated form, denoted as Ad₂P(V)(=O)H. It is generally the more thermodynamically stable and predominant tautomer in the absence of coordinating species rsc.orgresearchgate.netnih.gov. The SPO form is air-stable, which contributes to the compound's utility as a preligand rsc.orgresearchgate.net.
Phosphinous Acid (PA-Ad): This is the trivalent, tricoordinated form, denoted as Ad₂P(III)-OH nih.govacs.org. This tautomer possesses a lone pair of electrons on the phosphorus atom, making it a good ligand for transition metals nih.govmdpi.com.
The equilibrium between these two forms can be represented as follows:
Ad₂P(V)(=O)H (SPO-Ad) ⇌ Ad₂P(III)-OH (PA-Ad)
While the equilibrium typically favors the SPO-Ad form, it can be shifted towards the PA-Ad tautomer, particularly in the presence of transition metal complexes rsc.orgnih.gov. This ability to exist in two tautomeric forms is central to the compound's rich coordination chemistry rsc.org.
| Tautomer Name | Structural Formula | Phosphorus Oxidation State | Key Feature |
| Di-1-adamantylphosphine oxide (SPO-Ad) | Ad₂P(=O)H | +5 | P=O double bond, P-H bond |
| Di-1-adamantylphosphinous acid (PA-Ad) | Ad₂P-OH | +3 | P-OH group, Phosphorus lone pair |
Factors Influencing Tautomeric Stability and Interconversion
The position of the tautomeric equilibrium for secondary phosphine oxides, including this compound, is influenced by several electronic and steric factors, as well as the surrounding chemical environment.
Electronic Effects: The nature of the substituents on the phosphorus atom significantly impacts the stability of the tautomers. Electron-withdrawing groups tend to stabilize the phosphinous acid (P(III)) form, whereas electron-donating groups favor the pentavalent secondary phosphine oxide (P(V)) form researchgate.netnih.gov. The adamantyl groups are bulky alkyl groups, which are generally considered electron-donating, thus contributing to the general stability of the SPO-Ad tautomer.
Steric Effects: The large steric bulk of the two 1-adamantyl groups plays a critical role. Space-demanding substituents can destabilize the phosphinous acid tautomer by increasing the C-P-C bond angle acs.org. This steric hindrance is a significant factor in the chemistry of this compound, influencing its coordination behavior and the types of metal complexes it can form acs.org. For instance, the significant steric hindrance associated with SPO-Ad affects the stoichiometry of palladium complexes formed in synthesis acs.org.
Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium. A logarithmic relationship has been observed between the stability of tautomers and the relative permittivity of the solvent medium for secondary phosphine oxides nih.govmdpi.com.
| Factor | Influence on Equilibrium | Effect on this compound |
| Electronic | Electron-donating groups favor the SPO form; electron-withdrawing groups favor the PA form. | The electron-donating adamantyl groups favor the stable SPO-Ad tautomer. |
| Steric | Increased steric bulk can destabilize the PA tautomer. | The bulky adamantyl groups contribute to the predominance of the SPO-Ad form. |
| Metal Coordination | Coordination to a transition metal shifts the equilibrium toward the PA form. | Forms PA-Ad coordinated metal complexes for catalysis. |
| Solvent | Solvent polarity can alter the relative stability of the tautomers. | The equilibrium can be subtly tuned by the choice of reaction solvent. |
Implications of Tautomerism in Reactivity and Coordination Behavior
The tautomeric nature of this compound is the foundation of its utility as a versatile preligand in transition-metal catalysis rsc.orgresearchgate.netnih.gov.
Role as a Preligand: The thermodynamically stable and air-stable SPO-Ad form acts as a convenient and robust preligand. In the presence of a transition metal, the equilibrium shifts, and the molecule tautomerizes to the phosphinous acid (PA-Ad) form, which then acts as the actual coordinating ligand rsc.orgresearchgate.netnih.gov.
Coordination Chemistry: The PA-Ad tautomer is the species that coordinates to metal centers nih.gov. The P(III) center in PA-Ad has a lone pair of electrons that can be donated to a metal, similar to a traditional phosphine ligand nih.govmdpi.com. This behavior has been exploited in the synthesis of novel palladium(II) precatalysts, such as POPd-Ad and POPd2-Ad, which are coordinated by the PA-Ad ligand nih.govacs.org. These complexes have proven to be effective precatalysts for challenging cross-coupling reactions, like the Suzuki reaction of unreactive aryl chlorides acs.org.
Reactivity in Catalysis: The ability of this compound to tautomerize is crucial for its function in catalysis. The PA-Ad ligand, once coordinated to a metal like palladium, imparts specific electronic and steric properties to the catalytic center. The bulky adamantyl groups create a sterically congested environment that can promote challenging reductive elimination steps in catalytic cycles acs.org. The electronic properties of the PA-Ad ligand have been shown to be slightly better for catalysis than those of the analogous di-tert-butylphosphinous acid (PA-tBu) nih.gov.
| Tautomer | Role in Chemical Processes | Example Application |
| SPO-Ad | Stable, air-tolerant preligand. | Handling and storage before use in a catalytic reaction. |
| PA-Ad | Active coordinating ligand for transition metals. | Formation of catalytically active [Pd(PA-Ad)] complexes for Suzuki cross-coupling reactions acs.org. |
Coordination Chemistry of Di 1 Adamantylphosphine Oxide and Its Derivatives
Ligand Design Principles Incorporating Di-1-adamantylphosphine (B159878) Oxide
The design of ligands based on the Di-1-adamantylphosphine oxide scaffold is primarily dictated by two key features: immense steric hindrance and strong electron-donating ability. The two bulky 1-adamantyl groups create a sterically congested environment around the phosphorus atom and the coordinated metal center. This significant steric bulk can facilitate coordinative unsaturation at the metal, influence the geometry of the resulting complex, and play a crucial role in promoting challenging catalytic steps, such as reductive elimination in cross-coupling reactions.
Electronically, the phosphinous acid tautomer, Ad₂P(III)-OH, which forms upon coordination, is a potent electron donor. acs.org This strong σ-donor capacity enhances the electron density at the metal center, which can stabilize the metal complex and accelerate oxidative addition steps in catalytic cycles. acs.org The combination of extreme bulk and strong electron-donating properties makes this compound and its derivatives highly effective ligands for designing robust and highly active catalysts for a range of cross-coupling reactions. acs.org
Formation and Characterization of Transition Metal Complexes
This compound, referred to as SPO-Ad, serves as a preligand that tautomerizes to di(1-adamantyl)phosphinous acid (PA-Ad) in the presence of transition metal complexes to form stable coordination compounds. acs.org
This compound has been successfully employed to synthesize novel palladium(II) complexes coordinated by its phosphinous acid tautomer. acs.org Two notable examples are the mononuclear complex POPd-Ad and the dinuclear complex POPd2-Ad. acs.org These complexes have been characterized and demonstrated to be effective precatalysts for Suzuki-Miyaura cross-coupling reactions involving unreactive aryl chlorides. acs.org The formation of these complexes involves the reaction of the SPO-Ad preligand with a suitable palladium(II) source. The dinuclear POPd2-Ad can be readily converted to the mononuclear POPd-Ad in acetonitrile. acs.org
A review of the available scientific literature did not yield specific examples of isolated and characterized ruthenium complexes formed directly with this compound. While the coordination chemistry of ruthenium with various other phosphine (B1218219) ligands is well-documented, specific studies detailing the synthesis and structure of Ru-Di-1-adamantylphosphine oxide complexes were not found in the searched sources. nih.govrsc.orgrsc.org
The coordination of this compound or its derivatives with other transition metals has been explored, though detailed characterization is less common than for palladium.
Nickel: While specific, isolated nickel complexes of this compound are not detailed, the ligand has been utilized in palladium- and nickel-catalyzed reactions, suggesting the in-situ formation of active nickel complexes. chemicalbook.com
Copper and Silver: The coordination chemistry of a related derivative, di(1-adamantyl)benzylphosphane, with copper(I) and silver(I) has been investigated. These studies show that the bulky adamantyl groups lead to complexes with reduced coordination numbers and distorted geometries. researchgate.net For example, the reaction with CuX (X = Cl, Br, SCN) yields dimeric species of the type [Cu₂X₂L₂]. researchgate.net
Gold: While the synthesis of dimeric secondary phosphine oxide (SPO)-gold(I) complexes has been reported as a class, specific details on the isolation and characterization of a gold complex with this compound were not found in the search results. acs.org
Steric and Electronic Parameters in Metal Coordination
The utility of this compound in coordination chemistry is largely defined by its steric and electronic profile. These parameters are often quantified to predict and rationalize the behavior of the ligand in catalytic applications.
Electronic Effects: The electron-donating ability of a phosphine ligand is commonly assessed using the Tolman electronic parameter (TEP), which is derived from the A₁ C-O vibrational stretching frequency (ν(CO)) of a [LNi(CO)₃] complex. wikipedia.org For the coordinating tautomer, di(1-adamantyl)phosphinous acid (Ad₂P(HO)), the extrapolated TEP was determined to be 2061 cm⁻¹. acs.org This value indicates that it is a more efficient electron-donating ligand than its commonly used bulky analogue, di-tert-butylphosphinous acid (tBu₂P(HO)), which has a TEP of 2064 cm⁻¹. acs.org The stronger donating ability of the di-adamantyl ligand enhances electron density at the coordinated metal center. acs.org
| Ligand Tautomer | Extrapolated TEP (cm⁻¹) |
| Ad₂P(HO) | 2061 |
| tBu₂P(HO) | 2064 |
Steric Effects: The steric bulk of phosphine ligands is often quantified by the ligand cone angle (θ). While a specific cone angle for this compound was not found, the presence of two adamantyl substituents creates significant steric hindrance. researchgate.net This bulk is a defining characteristic, leading to reduced coordination numbers and distorted geometries in its metal complexes, which can be beneficial for catalytic activity by promoting ligand dissociation to generate active species. researchgate.net
Structural Elucidation of Metal-Di-1-adamantylphosphine Oxide Complexes
The molecular structures of palladium complexes with the di(1-adamantyl)phosphinous acid ligand have been elucidated through single-crystal X-ray diffraction and computational studies. acs.org
The mononuclear complex, POPd-Ad, features a palladium center with a typical square-planar geometry. acs.org In contrast, the dinuclear complex, POPd2-Ad, possesses a butterfly-shaped Pd₂Cl₂ core. acs.org The coordination of the bulky phosphinous acid ligand significantly influences the bond lengths and angles within these complexes. acs.org
Below is a table summarizing key structural parameters for the POPd-Ad complex, comparing DFT-optimized values with experimental X-ray diffraction data. acs.org
| Parameter | Bond/Angle | Optimized (Å or °) | X-ray Data (Å or °) |
| Bond Length | Pd–P | 2.369, 2.372 | 2.3483(5) |
| Bond Length | Pd–Cl | 2.356, 2.358 | 2.3082(6) |
| Bond Length | P–O | 1.636 | 1.6141(17) |
| Angle | Cl–Pd–P | 88.3 | 88.09(2) |
These structural details confirm the coordination of the phosphinous acid tautomer and provide insight into the steric environment around the palladium center. acs.org
Advanced Spectroscopic Techniques (e.g., ³¹P NMR, Electrospray Ionization-Mass Spectrometry for Complexes)
Spectroscopic methods are indispensable for characterizing coordination compounds in solution and the gas phase. For complexes of this compound, ³¹P Nuclear Magnetic Resonance (NMR) and Electrospray Ionization-Mass Spectrometry (ESI-MS) are particularly powerful tools.
³¹P NMR Spectroscopy
Phosphorus-31 NMR spectroscopy is a primary technique for studying phosphorus-containing ligands and their metal complexes. The chemical shift (δ) of the ³¹P nucleus is highly sensitive to its electronic environment, providing valuable information about coordination, oxidation state, and the nature of other ligands attached to the metal center. Upon coordination of a phosphine oxide ligand to a metal, a change in the ³¹P chemical shift, known as the coordination shift (Δδ), is typically observed. This shift can indicate the strength and nature of the metal-ligand bond. While ³¹P NMR is a fundamental tool for the characterization of such complexes, specific chemical shift data for palladium complexes of di(1-adamantyl)phosphinous acid, such as POPd-Ad and POPd2-Ad, are not extensively detailed in prominent research articles.
Electrospray Ionization-Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that allows for the transfer of large, non-volatile, and thermally labile molecules, such as coordination complexes, from solution to the gas phase for mass analysis. This method is crucial for confirming the molecular weight and composition of newly synthesized complexes.
In the study of palladium complexes involving the di(1-adamantyl)phosphinous acid ligand, ESI-MS has been successfully employed to characterize both mononuclear and dinuclear species. acs.org For instance, the analysis of a solution containing the dinuclear complex POPd2-Ad revealed the presence of an ion corresponding to the deprotonated mononuclear complex, POPd-Ad. acs.org This observation highlights the utility of ESI-MS in studying the solution-state behavior and stability of these complexes. acs.org
| Complex | Observed Ion | m/z Value | Reference |
|---|---|---|---|
| POPd-Ad | [M – H]⁻ | 813.33 | acs.org |
| POPd2-Ad | [M – H]⁻ | 990.51 | acs.org |
X-ray Crystallography of Coordinated Species
The crystal structures of two palladium(II) complexes, the mononuclear POPd-Ad and the dinuclear POPd2-Ad, have been resolved, revealing key details about their coordination environments. acs.org
In the mononuclear complex POPd-Ad , the palladium(II) center adopts a typical square-planar geometry. acs.org The steric bulk of the two adjacent adamantyl groups on the phosphinous acid ligands creates significant steric repulsion. acs.org The structure is further characterized by the presence of two intramolecular hydrogen bonds between the P–OH group and adjacent chlorine atoms. acs.org
The dinuclear complex POPd2-Ad features a planar Pd₂Cl₂ core. acs.org The structural data from X-ray crystallography allows for a detailed comparison of bond lengths and angles, providing insight into the electronic and steric effects of the di-1-adamantylphosphinous acid ligand. acs.org
| Complex | Parameter | Value (Å or °) | Reference |
|---|---|---|---|
| POPd-Ad | Pd–P Bond Length | 2.3483(5) Å | acs.org |
| Pd–Cl Bond Length | 2.3082(6) Å | acs.org | |
| P–O Bond Length | 1.6141(17) Å | acs.org | |
| Cl–Pd–P1 Angle | 91.90(2)° | acs.org | |
| Cl–Pd–P1 Angle | 88.09(2)° | acs.org | |
| P–Pd–P Angle | 180° | acs.org | |
| POPd2-Ad | Pd–P Bond Lengths | 2.2530(8) Å, 2.2598(8) Å | acs.org |
| Pd–Cl Bond Lengths | 2.4109(8) Å, 2.4208(8) Å | acs.org | |
| P–O Bond Length | 1.583(2) Å | acs.org |
Applications of Di 1 Adamantylphosphine Oxide in Homogeneous Catalysis
Catalysis in Cross-Coupling Reactions
Di-1-adamantylphosphine (B159878) oxide, a secondary phosphine (B1218219) oxide (SPO), and its tautomer, di(1-adamantyl)phosphinous acid (PA-Ad), have emerged as highly effective pre-ligands in palladium- and nickel-catalyzed cross-coupling reactions. The exceptional steric bulk and electron-donating properties conferred by the two adamantyl groups are instrumental in promoting high catalytic activity, particularly for the activation of challenging substrates. These ligands are key in forming catalytically active, low-coordinate metal species that facilitate crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination.
Suzuki-Miyaura Cross-Coupling of Aryl Halides
The palladium-catalyzed Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, has significantly benefited from ligands derived from di-1-adamantylphosphine oxide. The phosphinous acid tautomer (PA-Ad) coordinates to palladium(II) to form highly efficient precatalysts. nih.govresearchgate.net These precatalysts, such as POPd-Ad and POPd2-Ad, have demonstrated remarkable efficacy in the coupling of aryl halides, including notoriously unreactive aryl chlorides. nih.govacs.org The bulky nature of the di-1-adamantylphosphino moiety is crucial for stabilizing the monoligated palladium(0) species believed to be the active catalyst, which readily undergoes oxidative addition with aryl halides. nih.gov
Systematic optimization of reaction parameters is critical to achieving high efficiency in Suzuki-Miyaura couplings utilizing this compound-derived catalysts. Research has shown that an ideal palladium-to-ligand ratio is 1:1, as excess ligand can hinder the reaction, suggesting that a mononuclear, monoligated palladium complex is the active species. nih.govacs.org
The choice of solvent and base is also pivotal. Studies involving the coupling of phenyl chloride and 4-tolylboronic acid found that the combination of 1,4-dioxane (B91453) as the solvent and potassium tert-butoxide (KOtBu) as the base provided the best conversion yields. nih.gov Temperature plays a significant role; for instance, increasing the temperature from 85 °C to 95 °C improved reaction conversion. nih.gov A final optimization step, increasing the amount of boronic acid to 1.5 equivalents, allowed the reaction to reach 99% conversion in just 0.5 hours at 95 °C. nih.gov
| Parameter | Condition Tested | Observation | Reference |
|---|---|---|---|
| Pd-to-Ligand Ratio | Excess SPO-Ad pre-ligand (e.g., 1:5 Pd:SPO-Ad) | Reduced catalytic yield significantly, indicating a 1:1 ratio is optimal. | nih.govacs.org |
| Solvent | THF vs. 1,4-dioxane | 1,4-dioxane showed a marginal improvement in reaction rate over THF. | nih.gov |
| Base | Various bases with THF and 1,4-dioxane | KOtBu provided the best conversion yields (up to 91%). | nih.gov |
| Temperature | 85 °C vs. 95 °C | Increased temperature from 85 °C (68% conversion) to 95 °C (75% conversion) improved yields over a 2-hour period. | nih.gov |
| Reactant Stoichiometry | 1.1 vs. 1.5 equiv. of boronic acid | Increasing to 1.5 equivalents of boronic acid at 95 °C led to 99% conversion in 0.5 hours. | nih.gov |
A significant advantage of catalyst systems based on this compound is their ability to activate unreactive and sterically hindered substrates, most notably aryl chlorides. nih.govacs.org The combination of the ligand's steric bulk and strong electron-donating character facilitates the oxidative addition of the C-Cl bond to the palladium center, which is often the rate-limiting step. Palladium precatalysts ligated by di(1-adamantyl)phosphinous acid have been shown to be highly effective for the Suzuki-Miyaura coupling of a diverse range of substituted aryl chlorides with various boronic acids, delivering high isolated yields in short reaction times. researchgate.net
| Aryl Chloride | Boronic Acid | Isolated Yield (%) | Reference |
|---|---|---|---|
| 4-Chloroanisole | 4-Tolylboronic acid | 95% | researchgate.net |
| 4-Chlorotoluene | 4-Methoxyphenylboronic acid | 96% | researchgate.net |
| Chlorobenzene | 4-Tolylboronic acid | 99% | nih.gov |
| 2-Chlorotoluene | Phenylboronic acid | 96% | researchgate.net |
| 1-Chloro-4-(trifluoromethyl)benzene | 4-Tolylboronic acid | 98% | researchgate.net |
| 4-Chloro-1,1'-biphenyl | Phenylboronic acid | 97% | researchgate.net |
Heck Reactions
The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, relies on ligands that can promote the key steps of the catalytic cycle. nih.gov While specific studies focusing solely on this compound as the ligand were not prominent in the searched literature, the structural features of this compound are highly desirable for this transformation. Bulky and electron-rich phosphine ligands are known to be excellent for Heck reactions, as they promote the formation of the active 14-electron Pd(0) species and facilitate oxidative addition. libretexts.org The di-adamantylphosphino motif, a component of more complex and highly effective ligand systems, contributes the necessary steric and electronic properties for high catalytic activity in related C-C couplings. researchgate.net
Buchwald-Hartwig Aminations
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds via the palladium-catalyzed coupling of amines with aryl halides. The success of this reaction is critically dependent on the choice of ligand. wikipedia.orgjk-sci.com The di(1-adamantyl)phosphino group has been incorporated into highly effective ligands for this purpose. For example, a family of aryl-diadamantylphosphine ligands was developed and showed enhanced catalytic activity in the amination of sterically demanding ortho-substituted aryl halides. researchgate.net Furthermore, a hybrid ligand incorporating a di(1-adamantyl)phosphine moiety provided a highly active precatalyst capable of arylating primary and secondary amines with aryl chlorides at room temperature. researchgate.net The significant steric hindrance and electron-donating ability of the di-adamantylphosphino group are key to promoting the reductive elimination step, which is often crucial in C-N bond-forming reactions. researchgate.netresearchgate.net
Kumada Cross-Coupling Reactions
The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, typically catalyzed by nickel or palladium complexes. libretexts.org Di(1-adamantyl)phosphinous acid (PA-Ad), the tautomer of this compound, has been identified as an efficient ligand in nickel-catalyzed Kumada cross-coupling reactions. nih.govacs.org The use of sterically demanding phosphine ligands is beneficial in these reactions to prevent catalyst deactivation and promote high turnover numbers, particularly with challenging substrates. nih.gov
This compound serves as a crucial preligand in palladium-catalyzed reactions, particularly in the functionalization of C-H bonds. Its bulky adamantyl groups and the electronic properties of the phosphine oxide moiety contribute to the high efficacy and stability of the catalytic systems.
C-H Arylation Reactions (e.g., Oxazo(li)nes, Indoles)
An air-stable, well-defined palladium complex derived from this compound, a secondary phosphine oxide (SPO), has proven highly efficient for C-H bond functionalization. goettingen-research-online.deresearchgate.net This catalytic system has been successfully applied to the direct arylation and benzylation of heterocycles like (benz)oxazoles. goettingen-research-online.de Notably, it enabled the first reported instances of palladium-catalyzed C-H bond arylation on nonaromatic oxazolines, which are key intermediates in synthetic organic chemistry. goettingen-research-online.de The catalyst, formed from (1-Ad)₂P(O)H, demonstrated superior performance compared to palladium complexes with other common phosphine ligands in these transformations. goettingen-research-online.de The sterically congested nature of the palladium complex featuring the di-1-adamantylphosphinous acid ligand (the tautomer of the oxide) is considered effective for the C-H bond arylation of oxazolines. researchgate.net
Table 1: Palladium-Catalyzed Direct Arylation of Oxazoline (B21484) This interactive table summarizes the efficiency of the this compound-based palladium catalyst in the arylation of an oxazoline substrate.
| Entry | Catalyst Ligand | Yield (%) |
| 1 | PPh₃ | <5 |
| 2 | PCy₃ | <5 |
| 3 | Xantphos | 10 |
| 4 | (1-Ad)₂P(O)H Complex | 81 |
Data sourced from a comparative study on ligand effectiveness. goettingen-research-online.de
Heteroarylation via C-H Activation
The palladium complex incorporating the this compound ligand is also a suitable precatalyst for heteroarylation through C-H activation. researchgate.net This type of reaction involves the direct coupling of a C-H bond of one heterocyclic compound with another, providing a streamlined route to complex biheterocyclic structures. The process leverages the catalyst's ability to selectively activate a specific C-H bond, which is facilitated by the unique steric and electronic environment provided by the bulky adamantyl groups on the phosphine oxide ligand. Such direct heteroarylation methods are of significant interest in medicinal chemistry and materials science for the construction of novel molecular frameworks. rsc.orgnih.gov
Role in Hydrogenation Processes
While phosphine ligands are fundamental components in many homogeneous hydrogenation catalysts, specific and detailed applications of this compound in hydrogenation processes are not extensively documented in current research literature. Generally, the choice of ligand in a hydrogenation catalyst, such as those offered by Clariant for various industrial processes, is critical for controlling activity and selectivity. clariant.com For instance, in the selective hydrogenation of phenylacetylene, palladium nanoparticles are supported on materials like titanium oxide to achieve high efficiency. mdpi.com The steric and electronic properties of ligands like this compound could theoretically influence substrate coordination and hydrogen activation, but dedicated studies are required to establish its specific role and efficacy in hydrogenation.
Mechanism of Catalytic Activity and Ligand Behavior
The effectiveness of this compound as a preligand is rooted in its ability to generate highly active and stable catalytic species.
Active Species Generation and Ligation State
This compound exists as a stable tautomer of di(1-adamantyl)phosphinous acid. acs.org Palladium(II) precatalysts coordinated with this ligand, such as POPd-Ad, are efficient for cross-coupling reactions. acs.org The catalytic cycle is initiated by the reduction of the Pd(II) precatalyst to generate the active Pd(0) species. acs.org
Studies on the ligation state of the active catalyst suggest that a monoligated palladium complex is the key intermediate. acs.org In experiments where excess this compound preligand was added to a Suzuki reaction, the catalytic yield significantly decreased. acs.org This inhibition by excess ligand strongly indicates that the active species is a mononuclear and monoligated palladium complex, as the presence of additional ligands hinders the catalytic cycle. acs.org
Ligand Stability and Turnover Number
The adamantyl groups are pivotal to the ligand's high stability. These bulky, diamondoid fragments lack reactive C-H bonds that are susceptible to intramolecular C-H activation, a common catalyst deactivation pathway known as cyclometallation. princeton.edu This inherent resistance to cyclometallation and P-C bond scission results in a more robust and longer-lived catalyst. princeton.edu
This enhanced stability translates directly into improved catalytic performance, characterized by high turnover numbers (TON). For example, in challenging Suzuki-Miyaura coupling reactions of aryl chlorides, palladium catalysts with adamantyl-containing phosphine ligands achieve exceptional results. princeton.edu The stability of the catalyst prevents premature deactivation, allowing it to facilitate a much larger number of catalytic cycles. princeton.edu In some industrial fine chemical syntheses, these catalysts have achieved turnover frequencies exceeding 110,000 h⁻¹, underscoring the practical benefits of high ligand stability. princeton.edu
Table 2: Catalyst Performance in Suzuki-Miyaura Coupling This interactive table highlights the high turnover numbers (TON) achieved with stable adamantyl phosphine-ligated palladium catalysts in the synthesis of industrial chemicals.
| Product | Catalyst Loading (ppm [Pd]) | Reaction Time | Isolated Yield (%) | Turnover Number (TON) |
| 2-cyano-4′-methylbiphenyl | 50 | 10 min | 97 | >19,400 |
| 4-chloro-2′-nitrobiphenyl | 50 | 10 min | 95 | >19,000 |
Data illustrates the performance of a stable Pd-PAd₃ catalyst system. princeton.edu
Theoretical and Computational Investigations of Di 1 Adamantylphosphine Oxide Systems
Density Functional Theory (DFT) Studies on Ligand-Metal Interactions
Density Functional Theory (DFT) has emerged as a important method for investigating the geometric and electronic structures of metal complexes involving Di-1-adamantylphosphine (B159878) oxide. In its tautomeric form, di-1-adamantylphosphinous acid (PA-Ad), this ligand coordinates to metal centers, typically palladium, to form active catalytic species.
DFT calculations have been successfully employed to optimize the geometries of such complexes. For instance, in a palladium(II) complex, DFT calculations have determined the bond lengths and angles, which show good agreement with experimental data obtained from X-ray crystallography. In one such mononuclear palladium(II) complex, POPd-Ad, the optimized bond lengths for the two Pd-P bonds were calculated to be 2.369 Å and 2.372 Å, which compares well with the experimentally determined length of 2.3483(5) Å. Similarly, the calculated Pd-Cl bond lengths were 2.356 Å and 2.358 Å, close to the experimental value of 2.3082(6) Å. acs.org The P-O bond lengths were calculated to be 1.636 Å, slightly longer than the experimental 1.6141(17) Å. acs.org The calculated Cl-Pd-P bond angles of 88.3° also closely matched the experimental value of 88.09(2)°. acs.org These computational studies confirm a typical square-planar geometry for the d8 Pd(II) center in this complex. acs.org
The interaction between the di-1-adamantylphosphine oxide ligand and the metal center is also characterized by significant non-covalent interactions, particularly London dispersion forces. The large, C-H rich adamantyl groups contribute to attractive dispersion interactions with other ligands and substrates in the coordination sphere, which can influence the stability of intermediates and transition states.
| Parameter | DFT Calculated Value | Experimental (X-ray) Value |
|---|---|---|
| Pd-P Bond Length (Å) | 2.369, 2.372 | 2.3483(5) |
| Pd-Cl Bond Length (Å) | 2.356, 2.358 | 2.3082(6) |
| P-O Bond Length (Å) | 1.636 | 1.6141(17) |
| Cl-Pd-P Bond Angle (°) | 88.3 | 88.09(2) |
Computational Modeling of Catalytic Pathways and Intermediates
Computational modeling, particularly using DFT, has been instrumental in mapping out the catalytic pathways of reactions employing this compound as a ligand. These studies help in identifying key intermediates and transition states, thereby providing a deeper understanding of the reaction mechanism.
In the context of Suzuki-Miyaura cross-coupling reactions, DFT calculations have been performed to evaluate the formation of the catalytically active monoligated, mononuclear Pd(0) species from palladium(II) precatalysts bearing the di-1-adamantylphosphinous acid (PA-Ad) ligand. researchgate.netnih.gov These calculations help to understand the initial activation steps of the precatalyst. The modeling can elucidate the relative energy barriers for different steps in the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination.
For instance, computational studies can compare the energy profiles of catalytic cycles involving different phosphine (B1218219) oxide ligands. By calculating the free energy changes associated with each elementary step, researchers can predict which ligand will lead to a more efficient catalytic process. These models can also shed light on the role of the phosphine oxide in stabilizing or destabilizing various intermediates along the reaction coordinate. The bulky adamantyl groups are expected to facilitate the formation of coordinatively unsaturated species, which are often the active catalysts, by promoting ligand dissociation.
Prediction of Steric and Electronic Effects on Reactivity
The catalytic performance of a phosphine-type ligand is largely dictated by its steric and electronic properties. Computational methods provide a quantitative means to predict these effects for this compound and its tautomer, di-1-adamantylphosphinous acid (PA-Ad).
Steric Effects: The steric bulk of the di-1-adamantyl groups is a defining feature of this ligand. This is often quantified by the Tolman cone angle. While originally an empirical concept, cone angles can now be calculated with high accuracy using DFT. The large cone angle of ligands with adamantyl substituents is known to influence the coordination number and geometry of the metal center, which in turn affects reactivity and selectivity. The steric hindrance created by the bulky adamantyl fragments can promote the dissociation of other ligands, creating vacant coordination sites necessary for substrate binding and subsequent catalytic steps.
Electronic Effects: The electronic nature of the phosphine oxide ligand influences the electron density at the metal center, which is crucial for various steps in a catalytic cycle. The electronic effect is often quantified by the Tolman Electronic Parameter (TEP), which is derived from the CO stretching frequency of a nickel-carbonyl complex. Although direct experimental measurement for this compound might be challenging, DFT calculations can provide a reliable prediction of its TEP. Comparative computational studies have suggested that the di-1-adamantylphosphinous acid (PA-Ad) ligand has slightly better electronic and steric properties for certain catalytic applications, such as Suzuki reactions, when compared to the well-known bulky ligand di-tert-butylphosphinous acid (PA-tBu). researchgate.netacs.org This suggests that the electronic character of PA-Ad is highly favorable for promoting key steps in the catalytic cycle.
| Ligand (Tautomeric Form) | Relative Steric Bulk | Relative Electron-Donating Ability | Performance in Suzuki Reactions |
|---|---|---|---|
| Di-1-adamantylphosphinous acid (PA-Ad) | Very High | High | Slightly better than PA-tBu |
| Di-tert-butylphosphinous acid (PA-tBu) | High | High | Effective |
Emerging Research Directions and Future Prospects for Di 1 Adamantylphosphine Oxide
Development of Novel Di-1-adamantylphosphine (B159878) Oxide Ligands
The primary role of Di-1-adamantylphosphine oxide in contemporary research is as a precursor for the synthesis of more complex and highly active catalyst systems. Its stable tautomer, di(1-adamantyl)phosphinous acid (PA-Ad), is instrumental in the formation of novel palladium(II) precatalysts. nih.govacs.org Research has demonstrated that this compound (SPO-Ad) can be directly employed to synthesize new PA-Ad-coordinated complexes. nih.govacs.org
For instance, the reaction of palladium(II) chloride with two equivalents of SPO-Ad yields a mononuclear complex, POPd-Ad. nih.gov By adjusting the stoichiometry to one equivalent and increasing the reaction temperature, a dinuclear complex, POPd2-Ad, is formed. nih.gov These complexes have proven to be effective precatalysts, particularly for challenging Suzuki cross-coupling reactions involving unreactive aryl chlorides. nih.govacs.org The development of such well-defined precatalysts is a significant step forward, as they offer greater control and reproducibility in catalytic processes.
The bulky di(1-adamantyl)phosphino fragment, derived from the phosphine (B1218219) oxide, is a common feature in other advanced ligand scaffolds, such as the DalPhos ligands. parchem.com These are chelating N,P ligands that have demonstrated high efficacy in palladium-catalyzed C-N and C-C bond formation reactions. parchem.com This underscores a continuing trend: using the robust and sterically demanding di-1-adamantylphosphine moiety as a building block for a new generation of ligands with tailored activities.
Table 1: Novel Palladium(II) Precatalysts Synthesized from this compound
| Precatalyst Name | Precursor | Key Feature | Reported Application | Reference |
|---|---|---|---|---|
| POPd-Ad | This compound (SPO-Ad) | Mononuclear Palladium(II) Complex | Suzuki reactions of aryl chlorides | nih.gov |
| POPd2-Ad | This compound (SPO-Ad) | Dinuclear Palladium(II) Complex | Suzuki reactions of aryl chlorides | nih.gov |
Applications in Advanced Materials Science
While the direct application of this compound in materials science is an area of nascent exploration, its properties suggest significant potential, particularly in the creation of phosphine-based polymers and the stabilization of nanomaterials.
Phosphine-Based Polymers: The incorporation of phosphorus atoms into polymer backbones can impart unique properties such as flame retardancy, thermal stability, and metal-coordination capabilities. The rigid and bulky adamantyl groups of this compound could be leveraged to create polymers with high thermal stability and defined porosity. While specific research on incorporating this exact compound into polymers is limited, the broader field of organophosphorus polymers provides a strong precedent for this line of inquiry.
Nanomaterials Stabilization: The stability of nanoparticles is a critical factor for their application, as they have a high tendency to aggregate to reduce surface energy. nih.gov Surfactants and ligands are commonly used as capping agents to provide a protective barrier. nih.gov The considerable steric bulk of the two adamantyl groups in this compound, combined with the coordinating ability of the phosphinoyl (P=O) group, makes it a promising candidate for a nanoparticle stabilizing agent. It could potentially adhere to the surface of metallic nanoparticles, preventing agglomeration and enabling their dispersion in various media for applications in catalysis, electronics, and sensing.
Potential in Pharmaceutical Synthesis Research
The synthesis of complex organic molecules is the cornerstone of pharmaceutical development. Catalytic systems derived from adamantyl-containing phosphines have demonstrated exceptional utility in this area. The robustness of these catalysts allows for their use in the late-stage functionalization of complex drug molecules and in the efficient synthesis of key pharmaceutical intermediates.
For example, catalytic systems employing the related ligand tri(1-adamantyl)phosphine have been used to synthesize precursors for major commercial drugs, including the antihypertensive medication valsartan (B143634) and the fungicide boscalid, achieving high yields and turnover numbers. researchgate.net Furthermore, a palladium catalyst system with this ligand was found to be optimal for the α-arylation of indolin-3-ones, leading to the synthesis of derivatives that exhibited promising cytotoxic activities against the HCT-116 cancer cell line. nih.gov
Given that this compound is a direct precursor to highly active di(1-adamantyl)phosphinous acid-ligated catalysts, its role in facilitating these and other complex bond formations is of high interest to pharmaceutical research. nih.gov Its use in catalytic systems that enable rapid diversification and the construction of chemical libraries is particularly valuable for drug discovery programs. nih.gov
Table 2: Examples of Pharmaceutical Precursors Synthesized Using Adamantyl Phosphine-Based Catalysts
| Pharmaceutical / Precursor | Therapeutic Area / Use | Catalytic Reaction | Reference |
|---|---|---|---|
| Valsartan Precursor | Antihypertensive | Suzuki-Miyaura Coupling | researchgate.net |
| Boscalid Precursor | Fungicide | Suzuki-Miyaura Coupling | researchgate.net |
| Arylated Indolin-3-ones | Oncology (Research) | α-Arylation | nih.gov |
Environmental Chemistry Applications
The potential for this compound in environmental chemistry, particularly in remediation strategies, is an emerging area of research. This prospect is largely based on the established ability of other organophosphorus compounds to interact with and sequester heavy metals.
Research has shown that perfluorinated phosphine oxides can act as effective extractants for a range of heavy metals (such as lead, mercury, and cadmium) and radionuclides from aqueous solutions. rsc.org These compounds function by coordinating to the metal ions and facilitating their transfer into a separate phase for removal.
Following this principle, this compound could be investigated for similar purposes. It could be used as a standalone extractant or, more likely, be grafted onto solid supports like silica (B1680970) or magnetic nanoparticles. The phosphine oxide group would provide the coordination site for metal ions, while the bulky adamantyl groups could impart selectivity for certain metals based on size and coordination geometry. The use of magnetic nanoparticles functionalized with phosphate (B84403) groups has already been shown to be a feasible strategy for the selective removal of heavy metal ions from wastewater. sigmaaldrich.com
Expanding Catalytic Scope to New Transformations
While catalysts derived from this compound are well-regarded for their performance in Suzuki reactions, a significant area of future research involves expanding their application to a wider array of chemical transformations. nih.govacs.org The unique steric and electronic properties conferred by the di(1-adamantyl)phosphino moiety suggest its potential for success in other cross-coupling reactions.
Research on the closely related di(1-adamantyl)phosphinous acid (PA-Ad) has already shown it to be an efficient ligand in several other important reactions, including:
Kumada Cross-Coupling: Nickel-catalyzed reactions forming C-C bonds. acs.org
C-H Bond Functionalization: Ruthenium-catalyzed reactions that directly convert C-H bonds into new functional groups. acs.org
Intramolecular α-Arylation: Palladium-catalyzed reactions for the synthesis of cyclic compounds. acs.org
Furthermore, other catalysts based on adamantyl phosphine ligands have been successfully applied to Heck, Negishi, Sonogashira, and Buchwald-Hartwig amination reactions. nih.gov This versatility indicates a high probability that catalyst systems derived from this compound could also be optimized for these and other novel transformations, further broadening their impact on synthetic chemistry.
Table 3: Expanded Catalytic Transformations Using Adamantyl Phosphine Ligands
| Reaction Type | Metal Center | Ligand Type | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium | Di(1-adamantyl)phosphinous acid | C-C (Aryl-Aryl) | nih.govacs.org |
| Kumada Coupling | Nickel | Di(1-adamantyl)phosphinous acid | C-C | acs.org |
| C-H Bond Functionalization | Ruthenium | Di(1-adamantyl)phosphinous acid | C-C, C-Heteroatom | acs.org |
| Buchwald-Hartwig Amination | Palladium | Di(1-adamantyl)alkylphosphine | C-N | |
| Heck Reaction | Palladium | Di(1-adamantyl)alkylphosphine | C-C (Alkene-Aryl) | |
| Sonogashira Coupling | Palladium | Di(1-adamantyl)alkylphosphine | C-C (Alkyne-Aryl) |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Di-1-adamantylphosphine oxide, and how can air sensitivity be managed during synthesis?
- Methodological Answer : this compound is synthesized via reactions starting from Di-1-adamantylphosphine. For example, oxidation of the parent phosphine or controlled hydrolysis of Di-1-adamantylphosphinic chloride (CAS 126683-99-6) under inert atmospheres (e.g., nitrogen/argon) is recommended. Air-sensitive intermediates require Schlenk-line techniques or glovebox handling to prevent oxidation byproducts. Post-synthesis purification involves recrystallization or column chromatography under anhydrous conditions .
- Key Data : Di-1-adamantylphosphinic chloride (FW: 352.88) is moisture-sensitive and forms colorless crystals (m.p. 214°C), requiring storage in sealed, desiccated containers .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Use P NMR spectroscopy to confirm the presence of the phosphine oxide moiety (typical δ ~20–30 ppm). High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, P) validate molecular composition. For crystalline samples, X-ray diffraction can resolve steric effects from the bulky adamantyl groups .
- Key Data : this compound has a molecular weight of 318.43 g/mol and CAS 131266-79-0 .
Advanced Research Questions
Q. Why is this compound preferred over other phosphine oxides in catalyzing sterically demanding C–H activation reactions?
- Methodological Answer : The adamantyl groups provide exceptional steric bulk, preventing catalyst deactivation in reactions involving bulky substrates. For instance, in planar chiral [2.2]paracyclophane oxazoline synthesis, this compound (AdSPO) enabled full conversion of complex derivatives, whereas smaller ligands like di-tert-butylphosphine oxide (t-BuSPO) failed. Researchers should compare ligand performance via kinetic studies and monitor reaction progress using in situ P NMR .
- Key Data : AdSPO outperformed t-BuSPO in achieving 60–82% yields for sterically hindered products .
Q. How can researchers resolve contradictions in catalytic activity data when using this compound under varying reaction conditions?
- Methodological Answer : Contradictions often arise from solvent polarity, temperature, or trace moisture. Systematic optimization via Design of Experiments (DoE) is advised. For example, in Mo(CO)-mediated reactions, anhydrous dichloromethane at 0–25°C is critical. Failed reactions (e.g., no CO evolution in Mo-complex synthesis) may indicate ligand decomposition, necessitating TGA or IR spectroscopy to verify stability .
- Key Data : Unsuccessful synthesis of (Di-1-adamantylphosphinigsäure)-pentacarbonylmolybdän(O) was attributed to ligand instability, detected via P NMR .
Q. What strategies mitigate challenges in synthesizing derivatives of this compound?
- Methodological Answer : Derivatives like Di-1-adamantylchlorphosphin (CAS 126683-99-6) require strict temperature control. For example, reacting this compound with PCl at 0°C for 24 hours minimizes side reactions. Post-reaction workup involves filtration under inert gas and low-temperature drying to isolate air-sensitive products .
- Key Data : Di-1-adamantylchlorphosphin synthesis yields a yellow solid that transitions to colorless crystals after purification .
Experimental Design & Data Analysis
Q. How should researchers design experiments to evaluate ligand electronic effects in this compound complexes?
- Methodological Answer : Combine computational (DFT) and experimental methods. Measure phosphorus ligand chemical shift (P NMR) to assess electron-donating capacity. Compare catalytic turnover frequencies (TOF) in model reactions (e.g., cross-coupling) against less bulky phosphine oxides. Correlate steric parameters (Tolman cone angles) with reaction outcomes .
- Key Data : AdSPO’s steric bulk prevents substrate coordination in crowded environments, favoring selective C–H activation .
Q. What analytical techniques are critical for detecting decomposition products of this compound under thermal stress?
- Methodological Answer : Thermogravimetric analysis (TGA) identifies weight loss patterns, while GC-MS or HPLC-MS detects volatile byproducts (e.g., adamantane derivatives). Phosphorus oxides formed during decomposition can be quantified via ICP-OES .
- Key Data : Decomposition above 200°C releases phosphorus oxides and carbonaceous residues, necessitating controlled heating in catalytic applications .
Safety & Handling
Q. What safety protocols are essential for handling this compound in air-sensitive reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
